molecular formula C10H10Cl2O B8697217 1-Chloro-4-(4-chlorophenyl)butan-2-one

1-Chloro-4-(4-chlorophenyl)butan-2-one

Cat. No. B8697217
M. Wt: 217.09 g/mol
InChI Key: PYVVKHATFNSRKH-UHFFFAOYSA-N
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Patent
US04375474

Procedure details

A solution of 1-chloro-4-(4-chlorophenyl)-2-butanol (125 g) in acetone (200 ml) at 0° C. was treated with 570 ml of Jones reagent (from sodium dichromate dihydrate (100 g), concentrated sulfuric acid (136 g) and water to 500 ml) and stirred overnight at room temperature. The resulting solution was diluted with water (200 ml), extracted with ether (3×300 ml) and the extracts washed with water, aqueous sodium bicarbonate, and dried (MgSO4). Evaporation of the ether gave 121 g of 1-chloro-4-(4-chlorophenyl)-2-butanone. The analytical sample from hexane had m.p. 65°-67° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
570 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O.O>[Cl:1][CH2:2][C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
ClCC(CCC1=CC=C(C=C1)Cl)O
Name
Jones reagent
Quantity
570 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×300 ml)
WASH
Type
WASH
Details
the extracts washed with water, aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(CCC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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